

Troubleshooting A 419259 (GMP) solubility issues in aqueous media

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Compound of Interest

Compound Name: A 419259 (GMP)

Cat. No.: B1231660

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Technical Support Center: A-419259 (GMP)

Welcome to the technical support center for A-419259 (GMP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of A-419259.

Frequently Asked Questions (FAQs)

Q1: My A-419259 (GMP) powder is not dissolving in aqueous buffer. What should I do?

A1: A-419259, like many small molecule kinase inhibitors, has limited solubility in neutral aqueous solutions.^[1] It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).^{[2][3][4]} For A-419259 (free base), a stock solution of up to 12.5 mg/mL (25.90 mM) can be prepared in DMSO with the aid of ultrasonication.^[3] The trihydrochloride salt form of A-419259 exhibits higher aqueous solubility.^{[5][6]}

Q2: I observed precipitation when diluting my DMSO stock solution of A-419259 into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into a medium where it is less soluble.^[1] To mitigate this, consider the following strategies:

- Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, although for some highly insoluble compounds, even this may be too high.[\[1\]](#)
- Use a step-wise dilution: Instead of diluting directly into the final aqueous buffer, perform serial dilutions in intermediate solutions with decreasing organic solvent content.
- Employ co-solvents and excipients: For in vivo or cell-based assays, consider using formulations that include co-solvents like PEG300, surfactants like Tween-80, or cyclodextrins like SBE- β -CD.[\[3\]](#)
- Adjust the pH: The solubility of A-419259 may be pH-dependent. Since it is a weakly basic compound, its solubility is expected to increase in acidic conditions.[\[1\]](#) Experimenting with buffers at a lower pH might be beneficial.

Q3: What are the recommended solvents and maximum concentrations for A-419259?

A3: The solubility of A-419259 varies depending on the specific form (free base or salt) and the solvent. Below is a summary of reported solubility data.

Quantitative Solubility Data

Compound Form	Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
A-419259 (free base)	DMSO	12.5	25.90	Ultrasonic treatment may be needed.[3]
A-419259 (free base)	DMSO	10	20.72	Sonication is recommended. [2]
A-419259 (free base)	Ethanol	24	-	[4]
A-419259 (free base)	Water	< 0.1	Insoluble	[3]
A-419259 trihydrochloride	Water	59.2	100	[5]
A-419259 trihydrochloride	DMSO	11.84	20	[5]
A-419259 trihydrochloride	PBS	100	168.92	Ultrasonic treatment may be needed.[6]
A-419259 (hydrochloride)	Methanol	1.4	-	[7]

Note: The molecular weight of A-419259 free base is approximately 482.62 g/mol [2][4][8], and the trihydrochloride salt is approximately 592.01 g/mol .[5] Batch-specific molecular weights may vary due to hydration.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

- Weigh the desired amount of A-419259 (GMP) powder in a sterile microcentrifuge tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).[2]
- Vortex the solution vigorously.
- If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.[2][3]
- Visually inspect the solution to ensure complete dissolution before use.
- Store the stock solution at -20°C or -80°C for long-term stability.[2][4]

Protocol 2: Formulation for In Vivo Studies using Co-solvents

This protocol is adapted from a general method for poorly soluble compounds and may require optimization for your specific application.[3]

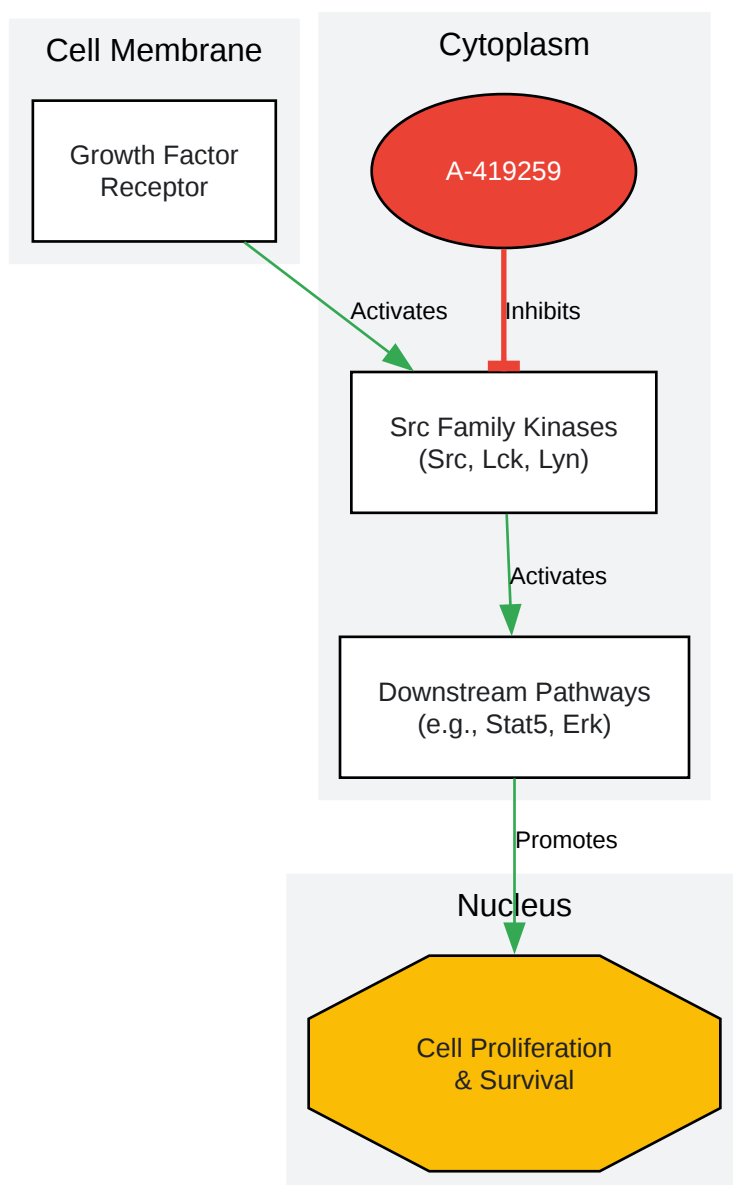
- Prepare a 12.5 mg/mL stock solution of A-419259 in DMSO as described in Protocol 1.
- In a separate sterile tube, combine the following in order, mixing thoroughly after each addition:
 - 40% PEG300
 - 5% Tween-80
- Slowly add the A-419259 DMSO stock solution to the PEG300/Tween-80 mixture to constitute 10% of the final volume. Mix until a clear solution is formed.
- Add saline (0.9% NaCl) to bring the final volume to 100%, resulting in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- This formulation aims for a clear solution with a concentration of at least 1.25 mg/mL.[3]

Visualizations

A-419259 Signaling Pathway Inhibition

A-419259 is a potent inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[2][3] By inhibiting these kinases, it can block downstream signaling pathways, such as the Stat5 and Erk pathways, which are crucial for cell proliferation and survival in certain cancer cells.[9][10]

A-419259 Mechanism of Action



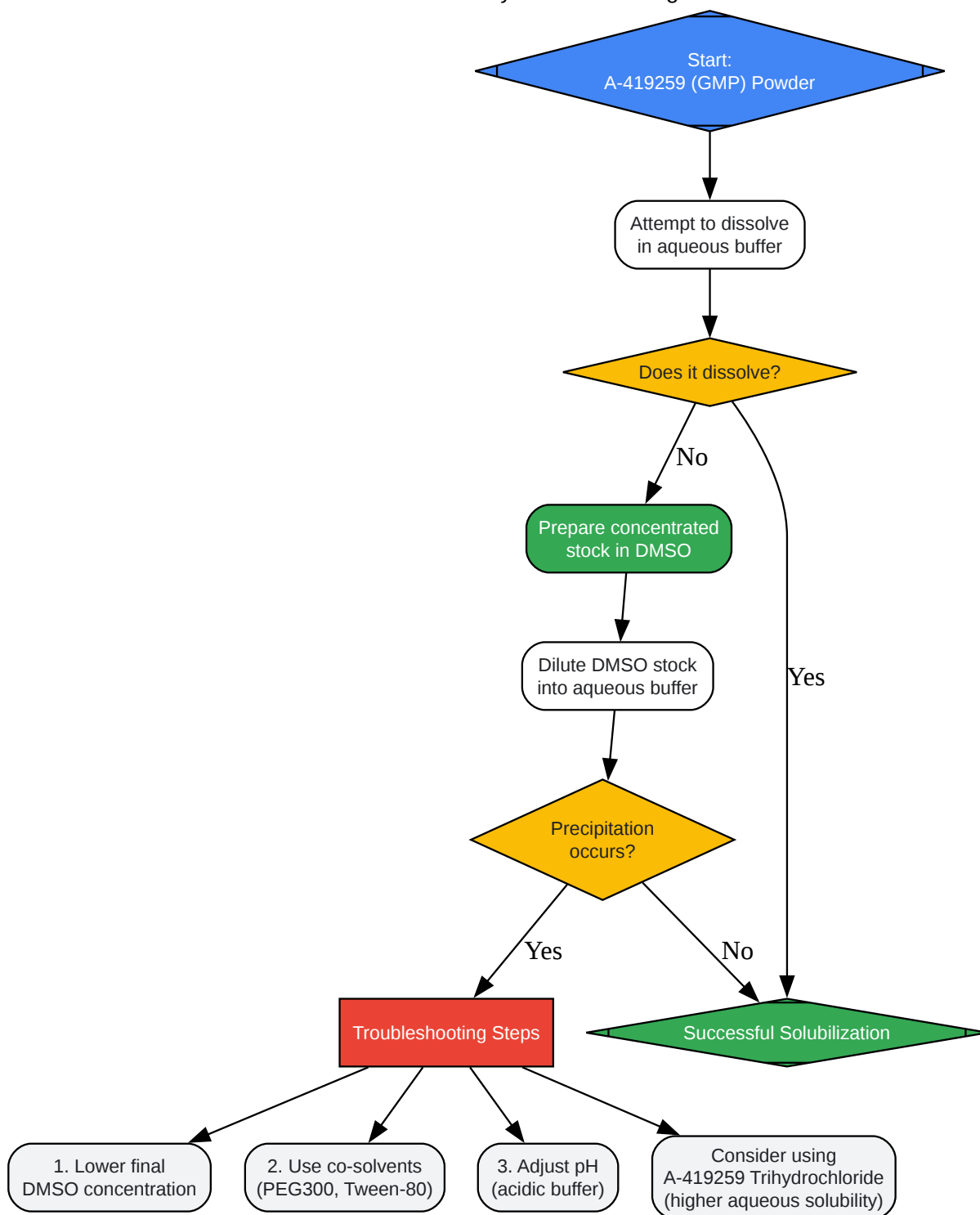
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Caption: A-419259 inhibits Src family kinases, blocking downstream signaling.

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical approach to troubleshooting solubility problems with A-419259.

A-419259 Solubility Troubleshooting

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Caption: A step-by-step guide for troubleshooting A-419259 solubility.

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